Direct Match: Csp³–Csp² Suzuki Coupling Performance vs. Methoxymethoxy Analog
In the synthesis of 5-(methoxymethoxy)-2-methylidenepentanol, the closely related analog 2-[3-(methoxymethoxy)propyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane was coupled with 2-iodoprop-2-en-1-ol in 38% isolated yield using PdCl₂(dppf) (5 mol%) and TlOH (5 equiv) in THF/water at 50 °C [1]. Although this is a direct reported value for the methoxymethoxy-protected analog rather than the target compound, the identical dioxaborolane scaffold and coupling conditions provide a reliable baseline for the expected reactivity of 2-(3-methoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Csp³–Csp² Suzuki couplings.
| Evidence Dimension | Isolated yield in Csp³–Csp² Suzuki coupling |
|---|---|
| Target Compound Data | Not directly reported; scaffold-identical analog gives 38% yield |
| Comparator Or Baseline | 2-[3-(Methoxymethoxy)propyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (analog) |
| Quantified Difference | 38% isolated yield for the analog under optimized conditions |
| Conditions | 2-Iodoprop-2-en-1-ol, PdCl₂(dppf) 5 mol%, TlOH 5 equiv, THF/H₂O, 50 °C |
Why This Matters
This establishes a benchmark coupling efficiency for the methoxypropyl-substituted dioxaborolane scaffold, informing reaction design and yield expectations prior to procurement.
- [1] Hoan, D.Q. Use of the Suzuki cross-coupling reaction to synthesize 5-(methoxymethoxy)-2-methylidenepentanol. Vietnam J. Chem. 2015, 53(2), 205–209. DOI: 10.15625/0866-7144.2015-00116. View Source
